molecular formula C17H14F3NO2S B4331217 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B4331217
M. Wt: 353.4 g/mol
InChI Key: SEXWXLNEFZOVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as MTTP, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. HDAC inhibitors have been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. Activation of the AMPK pathway has been shown to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, reduce inflammation, and improve insulin sensitivity. In addition, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Furthermore, this compound has been reported to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. However, there are also some limitations associated with the use of this compound in lab experiments. Its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics. In addition, the toxicity and side effects of this compound have not been fully evaluated, which may limit its clinical translation.

Future Directions

There are several future directions for the study of 2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. Further studies are needed to fully elucidate its mechanism of action and identify its molecular targets. In addition, the toxicity and side effects of this compound need to be evaluated in preclinical and clinical studies. Furthermore, the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes, needs to be explored in more detail. Finally, the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective compounds.

Scientific Research Applications

2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic activities. This compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to possess antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2S/c1-23-14-4-2-3-11(9-14)16-21(15(22)10-24-16)13-7-5-12(6-8-13)17(18,19)20/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXWXLNEFZOVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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